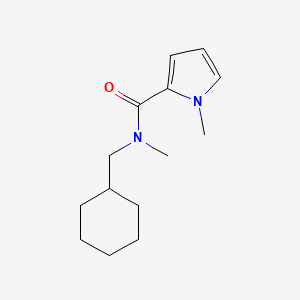![molecular formula C14H20N2O2 B7511799 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as HPPMP, is a synthetic compound that has been widely used in scientific research. HPPMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one acts as a selective inhibitor of the dopamine transporter, which results in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been found to result in various physiological and behavioral effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit various biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and an increase in dopamine-related gene expression. These effects have been found to be dependent on the dose and duration of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments, including its high selectivity for the dopamine transporter and its ability to increase dopamine concentration in the synaptic cleft. However, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One area of interest is the study of the role of the dopamine transporter in various neuropsychiatric disorders, including addiction and depression. Another area of interest is the development of new compounds that can selectively target the dopamine transporter and other neurotransmitter systems.
Conclusion
In conclusion, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that has been widely used in scientific research to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research, including the study of its role in neuropsychiatric disorders and the development of new compounds that can selectively target neurotransmitter systems.
Métodos De Síntesis
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to selectively bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been used to study the role of the dopamine transporter in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)14(18)16-9-7-15(8-10-16)12-5-3-4-6-13(12)17/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUUVCHNPNZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7511790.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)